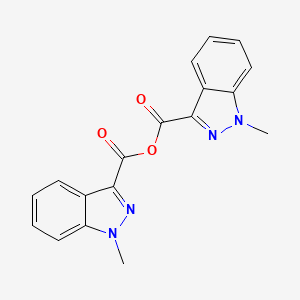

1-Methyl-1H-indazole-3-carboxylic Acid Anhydride

Beschreibung

Eigenschaften

IUPAC Name |

(1-methylindazole-3-carbonyl) 1-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3/c1-21-13-9-5-3-7-11(13)15(19-21)17(23)25-18(24)16-12-8-4-6-10-14(12)22(2)20-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKUAYVKUKAIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)OC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363173-34-5 | |

| Record name | 1-Methyl-1H-indazole-3-carboxylic acid anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXB6SY68V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride: Properties, Synthesis, and Application

Executive Summary: This guide provides an in-depth analysis of 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride, a key reactive intermediate and a notable impurity in the synthesis of pharmaceutically significant compounds. Arising from its parent compound, 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA), the anhydride serves as a potent acylating agent. Its chemistry is particularly relevant in the manufacturing of Granisetron, an important antiemetic drug. This document details the physicochemical properties, synthesis of the parent acid, mechanisms of anhydride formation, its characteristic reactivity, and its critical role in drug development, offering valuable insights for researchers and scientists in organic synthesis and pharmaceutical manufacturing.

Introduction: The Indazole Scaffold and its Activated Derivatives

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Compounds containing this moiety exhibit a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Several commercial drugs, such as the anticancer agent Niraparib and the anti-inflammatory Benzydamine, are built upon the indazole framework.[1]

Within this important class, 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA) is a crucial building block, most notably for the synthesis of the 5-HT3 receptor antagonist Granisetron.[2] To facilitate the amide bond formation central to Granisetron's structure, 1-MICA must be chemically "activated." This activation process leads to the formation of more reactive species, such as acid chlorides or, pertinently, the symmetric anhydride: this compound. This anhydride, identified as a significant impurity in pharmaceutical processes, is a highly reactive molecule whose properties and behavior are critical to understand for process optimization and quality control.[3]

Caption: Core structures of the parent acid (1-MICA) and its corresponding anhydride.

Physicochemical Properties

A clear understanding of the fundamental properties of both the anhydride and its parent acid is essential for their handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1-methylindazole-3-carbonyl) 1-methylindazole-3-carboxylate | [3] |

| Molecular Formula | C₁₈H₁₄N₄O₃ | [3] |

| Molecular Weight | 334.3 g/mol | [3] |

| CAS Number | 1363173-34-5 | [3] |

| Synonyms | Granisetron Impurity 1, Granisetron EP Impurity I | [3] |

Table 2: Physicochemical Properties of 1-Methyl-1H-indazole-3-carboxylic Acid (1-MICA)

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [4][5] |

| Molecular Weight | 176.17 g/mol | [4][5] |

| CAS Number | 50890-83-0 | [5] |

| Appearance | Solid | [5] |

| Crystal System | Monoclinic | [4] |

Synthesis and Formation Pathways

The existence of the anhydride is intrinsically linked to the synthesis of its precursor, 1-MICA.

Synthesis of the Precursor: 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)

The primary challenge in synthesizing 1-MICA is achieving regioselective methylation at the N1 position of the indazole ring over the N2 position when starting from indazole-3-carboxylic acid (ICA). Early methods involving sodium methoxide were hazardous for industrial-scale production due to the use of sodium metal and produced significant isomeric impurities.[2][6]

An improved, safer, and more selective process utilizes alkaline earth metal oxides or alkoxides.[6] This method offers high yields and purity by forming a dianion of ICA, which preferentially directs the methylating agent to the N1 position.[6] The use of bases like calcium oxide (CaO) is advantageous as they are inexpensive, safe to handle, and can be used with non-anhydrous solvents, as they also act as desiccants.[6]

Caption: Regioselective synthesis of 1-MICA via an alkaline earth metal-mediated process.

Exemplary Experimental Protocol for 1-MICA Synthesis This protocol is adapted from methodologies described in the patent literature for a high-yield, selective synthesis.[6]

-

Solvent Drying: To a reaction vessel containing technical methanol (150 ml), add calcium oxide (7.0 g, 0.124 mol, 2.0 molar equiv.). Heat the mixture to reflux under a nitrogen atmosphere for 2 hours to ensure the solvent is dry.

-

Dianion Formation: Add indazole-3-carboxylic acid (10 g, 0.062 mol) to the mixture. Continue to reflux for an additional 2 hours. During this stage, the ICA is deprotonated by the calcium oxide to form the calcium salt dianion.

-

Methylation: Add dimethyl sulfate (15.6 g, 0.124 mol, 2.0 molar equiv.) dropwise to the refluxing suspension over 2 hours. Continue the reflux for another 2-4 hours. The progress of the reaction can be monitored by HPLC.

-

Workup and Quenching: Cool the reaction mixture. Add water (100 ml) and a 46% aqueous sodium hydroxide solution to raise the pH to ~14, which hydrolyzes any excess dimethyl sulfate.

-

Isolation: Carefully add concentrated hydrochloric acid to the mixture to adjust the pH to ~4. This decomposes the calcium salt of 1-MICA and precipitates calcium sulfate.

-

Purification: Filter the mixture to remove the inorganic solids, washing the filter cake with hot methanol. Remove the methanol from the filtrate under reduced pressure. The resulting aqueous mixture is stirred vigorously for several hours to promote complete precipitation of the crude 1-MICA.

-

Final Purification: The crude product is collected by filtration, washed with water, and dried. It can be further purified by recrystallization or by slurrying in a methanol-water mixture to yield pure 1-MICA (>99% purity).[6]

Formation of this compound

Symmetric anhydrides are formally the product of a dehydration reaction between two carboxylic acid molecules. In practice, they are typically formed under conditions that activate the carboxylic acid, especially in the presence of a coupling agent or during the conversion to an acid chloride.[7] The anhydride of 1-MICA likely forms as a side product during the activation step intended for amide coupling in the synthesis of Granisetron.

Plausible Formation Mechanism: When 1-MICA is treated with a reagent like thionyl chloride (SOCl₂) to form the acid chloride, an activated intermediate is generated. This intermediate can be attacked by a second molecule of 1-MICA (or its carboxylate salt) to form the symmetric anhydride, releasing HCl and SO₂.

Caption: Proposed formation pathway for the anhydride via an activated acid chloride intermediate.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electrophilicity of its carbonyl carbons. It is an excellent acylating agent, readily undergoing nucleophilic acyl substitution reactions.[8] In these reactions, one half of the anhydride acylates the nucleophile, while the other half departs as the relatively stable 1-methyl-1H-indazole-3-carboxylate anion, which is a good leaving group.

Caption: General mechanism of nucleophilic acyl substitution on the anhydride.

Key Reactions:

-

Hydrolysis: In the presence of water, the anhydride readily hydrolyzes back to two equivalents of 1-MICA. This highlights its moisture sensitivity and the need for anhydrous conditions during its use and storage.

-

Alcoholysis: Reaction with an alcohol (R'-OH) yields one equivalent of the corresponding ester (1-methyl-1H-indazole-3-carboxylate ester) and one equivalent of 1-MICA.

-

Aminolysis: Reaction with a primary or secondary amine (R'R''NH) is typically rapid and high-yielding, producing one equivalent of the corresponding amide and one equivalent of the 1-MICA salt of the amine. This reaction is central to its utility and role in pharmaceutical synthesis.

Application and Significance in Pharmaceutical Synthesis

The primary context for this compound is the synthesis of Granisetron. The final step of this synthesis involves forming an amide bond between the 1-MICA backbone and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[6]

Caption: Workflow for the final amide coupling step in Granisetron synthesis.

The anhydride plays a dual role in this process:

-

Potential Reactive Intermediate: The anhydride can be used as a pre-formed, activated species for the coupling reaction. Its reaction with the amine would yield Granisetron and one equivalent of 1-MICA, which would need to be separated.

-

Critical Process Impurity: More commonly, the anhydride is formed in situ as an impurity during the activation of 1-MICA.[3] If not fully consumed or controlled, it can persist in the final product. As a reactive and structurally similar molecule, its presence is strictly regulated in the final Active Pharmaceutical Ingredient (API). Therefore, analytical methods must be in place to detect and quantify it, and the process chemistry must be optimized to minimize its formation.

For drug development professionals, controlling the formation of this anhydride is a key process parameter. Understanding its formation mechanism allows for the rational selection of coupling agents, solvents, and temperature profiles to favor the desired amide product over the anhydride side product, ensuring the purity and safety of the final drug.

Safety and Handling

While specific toxicology data for the anhydride is not widely available, its properties can be inferred from its structure and the data for its parent acid.

-

Parent Acid Hazards: 1-Methyl-1H-indazole-3-carboxylic acid is classified as an irritant (Eye Irrit. 2) and is harmful if swallowed (Acute Tox. 4).[5][9]

-

Anhydride Reactivity: As a reactive acylating agent, the anhydride should be considered a potent irritant to the skin, eyes, and respiratory system. It is also highly moisture-sensitive.

-

Handling Recommendations: Handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

References

-

Shi, D., Geng, P., & Zhu, L. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. [Link]

-

PrepChem by Mol-Instincts. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). PrepChem.com. [Link]

- Lifshitz-Liron, R., Nudelman, A., & Barel, S. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. U.S.

-

Alam, M. J., & Antonchick, A. P. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7373. [Link]

-

Chandrasekhar, T., Vinay Kumar, L., Babul Reddy, A., Jagan Naik, P., & Narayana Swamy, G. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]

- Lifshitz-Liron, R., Nudelman, A., & Barel, S. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Der Pharma Chemica. (2016). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 8(1), 464-471. [Link]

-

Knowledge by LookChem. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?[Link]

-

Maybridge. (2023). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

-

LibreTexts Chemistry. (2020). 22.5: Acid Anhydride Chemistry. [Link]

-

Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 3. This compound | C18H14N4O3 | CID 125374366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methylindazole-3-carboxylic acid 97 50890-83-0 [sigmaaldrich.com]

- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 9. fishersci.co.uk [fishersci.co.uk]

A Spectroscopic and Analytical Guide to 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-emetic properties.[1][2] Among these, 1-Methyl-1H-indazole-3-carboxylic acid is a crucial intermediate in the synthesis of pharmaceuticals such as Granisetron.[3] The corresponding anhydride, 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride, is a key derivative that may be formed during coupling reactions or exist as a process-related impurity. A thorough understanding of its spectroscopic signature is therefore essential for researchers, process chemists, and quality control professionals in drug development.

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of this compound. As direct experimental spectra for this specific anhydride are not widely published, this document synthesizes data from its well-characterized carboxylic acid precursor with established principles of spectroscopic interpretation for anhydrides. We will detail the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for its unambiguous identification.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is the foundation for all spectroscopic interpretation. The anhydride consists of two 1-methyl-1H-indazole-3-carbonyl units linked by an oxygen atom.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄N₄O₃ | [3] |

| Molecular Weight | 334.3 g/mol | [3] |

| IUPAC Name | (1-methylindazole-3-carbonyl) 1-methylindazole-3-carboxylate | [3] |

| CAS Number | 1363173-34-5 | [3] |

Synthesis and Sample Preparation for Analysis

Expertise & Experience: The purity of an analytical standard is paramount for obtaining unambiguous spectroscopic data. The most direct and common laboratory synthesis of a symmetric anhydride is through the dehydration or coupling of its parent carboxylic acid.[4][5] While various dehydrating agents can be used, a robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then reacts with a second equivalent of the acid (as its carboxylate salt). This two-step approach ensures a clean and high-yielding conversion, minimizing side products that could interfere with spectral analysis.[6]

Experimental Protocol: Synthesis of this compound

-

Step A: Formation of the Acid Chloride.

-

To a stirred solution of 1-Methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (N₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring gas evolution.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 1-methyl-1H-indazole-3-carbonyl chloride.

-

-

Step B: Formation of the Anhydride.

-

In a separate flask, dissolve 1-Methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DCM and add triethylamine (1.1 eq) to form the carboxylate salt.

-

Add the crude acid chloride from Step A (dissolved in anhydrous DCM) dropwise to the carboxylate solution at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography or recrystallization to obtain the pure anhydride.

-

Infrared (IR) Spectroscopy Analysis

Trustworthiness: IR spectroscopy is a rapid and highly reliable technique for identifying the anhydride functional group. Its defining characteristic is the presence of two distinct carbonyl (C=O) stretching absorptions, which arise from the symmetric and asymmetric stretching vibrations of the O=C-O-C=O system.[7][8] The positions of these bands are sensitive to the electronic and structural environment and are typically found at higher wavenumbers than the carbonyls of corresponding esters or acids.[9]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comments |

| ~1820 cm⁻¹ | Strong | Asymmetric C=O Stretch | This higher frequency band is characteristic of acyclic anhydrides and is typically the more intense of the two carbonyl signals.[9][10] |

| ~1755 cm⁻¹ | Medium-Strong | Symmetric C=O Stretch | The presence of this second, distinct C=O band is a definitive marker for the anhydride functional group.[7][10] |

| 3100-3000 cm⁻¹ | Medium-Weak | Aromatic C-H Stretch | Corresponds to the stretching of C-H bonds on the indazole ring system. |

| 2960-2850 cm⁻¹ | Weak | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the N-methyl group. |

| ~1610, ~1480 cm⁻¹ | Medium | Aromatic C=C Stretch | Skeletal vibrations of the fused aromatic rings. |

| 1300-1000 cm⁻¹ | Strong | C-O Stretch | Associated with the stretching of the C-O single bonds within the anhydride and indazole moieties.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed structural information, allowing for the complete assignment of proton and carbon skeletons. For this symmetric anhydride, the spectra are simplified as the two 1-methyl-indazole-3-carbonyl moieties are chemically equivalent.

¹H NMR Spectroscopy

Authoritative Grounding: The assignment of proton signals on the indazole ring is based on established patterns for N-1 substituted indazoles.[2][11] The proton at the C7 position is typically the most deshielded due to the anisotropic effect of the fused heterocyclic ring. The absence of a highly deshielded, broad signal above 10 ppm is a critical piece of evidence confirming the successful conversion from the precursor carboxylic acid.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comments |

| ~8.20 | d | 2H | H-4 | Doublet, coupled to H-5. Shift is downfield due to proximity to the electron-withdrawing anhydride group. |

| ~7.80 | d | 2H | H-7 | Doublet, coupled to H-6. Typically the most deshielded proton of the benzene ring portion in N-1 indazoles.[2] |

| ~7.45 | t | 2H | H-6 | Triplet, coupled to H-5 and H-7. |

| ~7.30 | t | 2H | H-5 | Triplet, coupled to H-4 and H-6. |

| ~4.15 | s | 6H | N-CH₃ | A sharp singlet, integrating to 6 protons, confirming the presence of two equivalent N-methyl groups. |

¹³C NMR Spectroscopy

Authoritative Grounding: Carbon-13 NMR is essential for confirming the total carbon count and, most importantly, identifying the anhydride carbonyl carbon. The chemical shifts of indazole carbons are well-documented and provide a reliable fingerprint for the heterocyclic core.[12][13]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comments |

| ~165.0 | C=O | The anhydride carbonyl carbon. Its chemical shift is characteristic and distinct from that of an acid (~170-180 ppm) or ester (~168-175 ppm). |

| ~141.0 | C-7a | Bridgehead carbon adjacent to N-1. |

| ~138.5 | C-3 | Carbon bearing the anhydride functional group. |

| ~129.5 | C-5 | Aromatic CH. |

| ~127.0 | C-3a | Bridgehead carbon adjacent to the benzene ring. |

| ~124.0 | C-6 | Aromatic CH. |

| ~121.5 | C-4 | Aromatic CH. |

| ~110.0 | C-7 | Aromatic CH. |

| ~36.0 | N-CH₃ | The N-methyl carbon. |

Mass Spectrometry (MS) Analysis

Expertise & Experience: Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of a molecule, which serves as a final confirmation of its identity. For carboxylic acid derivatives, including anhydrides, the most characteristic fragmentation pathway under electron ionization (EI) is the cleavage that leads to the formation of a stable acylium ion.[14] This fragmentation is a high-probability event and often results in the base peak in the spectrum.

Predicted Fragmentation Pathway

The analysis begins with the molecular ion (M⁺˙), which will have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the molecule.

-

Molecular Ion (M⁺˙): m/z = 334 (C₁₈H₁₄N₄O₃)

-

Primary Fragmentation: The most likely initial fragmentation is the cleavage of the C-O bond between a carbonyl carbon and the central oxygen, leading to the formation of a highly stable 1-methyl-1H-indazole-3-carbonyl acylium ion and a corresponding carboxylate radical. This acylium ion is expected to be a major peak, likely the base peak.

-

Secondary Fragmentation: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO), a common pathway for acylium ions.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. IR spectroscopy provides a rapid and definitive confirmation of the anhydride functional group via its characteristic dual carbonyl absorptions around 1820 cm⁻¹ and 1755 cm⁻¹. ¹H and ¹³C NMR spectroscopy allow for the complete and unambiguous assignment of the proton and carbon framework, confirming the symmetric nature of the molecule and the N-1 methylation pattern of the indazole rings. Finally, mass spectrometry verifies the molecular weight (m/z 334) and reveals a predictable fragmentation pattern dominated by the formation of the stable acylium ion at m/z 159. This comprehensive spectroscopic profile serves as a reliable reference for researchers and drug development professionals engaged in the synthesis, purification, and analysis of indazole-based pharmaceutical compounds.

References

-

D. C. G. A. Pinto, A. M. S. Silva, "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives," Molecules, 2014. Available: [Link]

-

J. Elguero, A. Fruchier, C. Pardo, "13C NMR of indazoles," ResearchGate, 2016. Available: [Link]

-

PubChem, "this compound," National Center for Biotechnology Information. Available: [Link]

-

eCrystals - University of Southampton, "1-Methyl-1H-indazole-3-carboxylic acid," University of Southampton. Available: [Link]

-

PubChem, "CID 139045302," National Center for Biotechnology Information. Available: [Link]

-

J. H. Lee et al., "Synthesis of Symmetrical Carboxylic Acid Anhydrides from Acyl Chlorides in the Presence of In Metal and DMF," Bulletin of the Korean Chemical Society, 2011. Available: [Link]

-

J. A. L. Miles et al., "Regioselective N-alkylation of the 1H-indazole scaffold," Beilstein Journal of Organic Chemistry, 2021. Available: [Link]

-

B. C. Smith, "The C=O Bond, Part IV: Acid Anhydrides," Spectroscopy Online, 2018. Available: [Link]

-

Y. Wang et al., "A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride," ACS Omega, 2022. Available: [Link]

-

Chemistry LibreTexts, "21.10: Spectroscopy of Carboxylic Acid Derivatives," Chemistry LibreTexts. Available: [Link]

-

Beilstein Journal of Organic Chemistry, "Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones," Beilstein Journals. Available: [Link]

-

Dr. Anupama, "Mass Fragmentation of Aromatic Compounds and Phenols," YouTube, 2023. Available: [Link]

-

The Journal of Organic Chemistry, "Notes - Infrared Spectra of Some Cyclic Anhydrides," ACS Publications. Available: [Link]

-

Organic Chemistry Portal, "Anhydride synthesis," Organic Chemistry Portal. Available: [Link]

-

Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts. Available: [Link]

-

Koyon, "How can IR spectroscopy be used to identify anhydrides?," Koyon Blog. Available: [Link]

-

C. P. F. Hunt et al., "Development of a selective and scalable N1-indazole alkylation," RSC Advances, 2024. Available: [Link]

-

Chemistry LibreTexts, "21.5: Chemistry of Acid Anhydrides," Chemistry LibreTexts. Available: [Link]

-

ResearchGate, "13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids," ResearchGate. Available: [Link]

-

Wikipedia, "Fragmentation (mass spectrometry)," Wikipedia. Available: [Link]

-

JoVE, "Video: Spectroscopy of Carboxylic Acid Derivatives," Journal of Visualized Experiments. Available: [Link]

-

C. P. F. Hunt et al., "Development of a selective and scalable N1-indazole alkylation," National Center for Biotechnology Information, 2024. Available: [Link]

-

Y. Wang et al., "A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride," ACS Omega, 2022. Available: [Link]

-

eGyanKosh, "MASS SPECTROMETRY: FRAGMENTATION PATTERNS," eGyanKosh. Available: [Link]

-

S. A. C. Smith, "CHAPTER 2 Fragmentation and Interpretation of Spectra," Sam Houston State University. Available: [Link]

Sources

- 1. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C18H14N4O3 | CID 125374366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anhydride synthesis [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. koyonchem.com [koyonchem.com]

- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride (CAS No. 1363173-34-5)

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride, a molecule of significant interest in pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into its chemical properties, synthesis, and its critical role as a process impurity in the manufacturing of Granisetron.

Introduction: The Significance of a Process Impurity

This compound, with the Chemical Abstracts Service (CAS) number 1363173-34-5, is primarily recognized as a process-related impurity in the synthesis of Granisetron.[1][2] Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist, widely prescribed as an antiemetic to manage nausea and vomiting induced by chemotherapy and radiotherapy.[3][4] The presence and control of impurities are of paramount importance in the pharmaceutical industry to ensure the safety and efficacy of the final drug product. Therefore, a thorough understanding of the formation, characterization, and chemical behavior of this compound is crucial for process optimization and quality control in the manufacturing of Granisetron.

This guide will delve into the fundamental aspects of this anhydride, providing a scientific narrative that explains the causality behind its formation and the experimental considerations for its study.

Physicochemical Properties

A solid understanding of the physicochemical properties of a compound is foundational to its handling, characterization, and the development of analytical methods.

| Property | Value | Source |

| CAS Number | 1363173-34-5 | [1] |

| Molecular Formula | C18H14N4O3 | [2] |

| Molecular Weight | 334.33 g/mol | [2] |

| IUPAC Name | (1-methylindazole-3-carbonyl) 1-methylindazole-3-carboxylate | [1] |

| Synonyms | Granisetron Impurity I, 1-Methyl-1H-indazole-3-carboxylic Anhydride | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 201-203 °C | |

| Solubility | Slightly soluble in chloroform and methanol |

Synthesis and Formation Mechanism

While this compound is primarily an impurity, understanding its synthesis is key to controlling its presence in the Granisetron manufacturing process. The anhydride is derived from its parent molecule, 1-Methyl-1H-indazole-3-carboxylic acid.

Synthesis of the Precursor: 1-Methyl-1H-indazole-3-carboxylic acid

The synthesis of 1-Methyl-1H-indazole-3-carboxylic acid is a critical step in the production of Granisetron.[5][6] A common synthetic route involves the methylation of indazole-3-carboxylic acid.[5] The choice of methylating agent and reaction conditions is crucial to selectively obtain the desired N1-methylated product over the N2-isomer.[6]

A Generalized Synthetic Protocol for 1-Methyl-1H-indazole-3-carboxylic acid:

-

Reaction Setup: To a solution of indazole-3-carboxylic acid in a suitable polar solvent (e.g., lower alkanols), a base is added.[6] While alkali metal alkoxides can be used, the use of alkaline earth metal oxides or alkoxides (e.g., calcium oxide, magnesium oxide) is often preferred for safety and selectivity on an industrial scale.[5][6]

-

Methylation: A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the reaction mixture.[5]

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature to ensure complete conversion.

-

Work-up and Isolation: The reaction mixture is acidified to a pH of approximately 4 to precipitate the crude product.[6] The crude 1-Methyl-1H-indazole-3-carboxylic acid is then purified by recrystallization from a suitable solvent system, such as an alkanol-water mixture.[6]

Formation of this compound

The formation of the anhydride is a direct consequence of the chemistry of the parent carboxylic acid, particularly during the steps leading to the synthesis of Granisetron. Granisetron is an amide, and its synthesis involves the coupling of 1-Methyl-1H-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[5] This coupling reaction requires the activation of the carboxylic acid group.

Plausible Formation Pathways:

-

During Acid Chloride Formation: A common method for activating a carboxylic acid is to convert it into a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. During this process, if any unreacted carboxylic acid is present, the highly reactive acid chloride intermediate can react with it to form the anhydride.

-

Using Dehydrating Agents: The direct dehydration of two molecules of the carboxylic acid using a dehydrating agent can also lead to the formation of the anhydride. This could occur if such reagents are used in the process or under certain storage conditions.

-

Thermal Decomposition: Although less common, thermal decomposition of the carboxylic acid under specific conditions could potentially lead to the formation of the anhydride with the elimination of water.

Chemical Reactivity and Its Implications

As a carboxylic acid anhydride, the title compound exhibits characteristic reactivity. The central anhydride linkage is susceptible to nucleophilic attack, leading to the cleavage of the molecule and the formation of two carboxylic acid derivatives. This reactivity is fundamental to its role as a potential reactant in side reactions during drug synthesis.

Key Reactions:

-

Hydrolysis: In the presence of water, the anhydride will hydrolyze back to two molecules of 1-Methyl-1H-indazole-3-carboxylic acid. This reaction is often uncatalyzed but can be accelerated by acid or base.[7]

-

Alcoholysis: Reaction with an alcohol will yield one molecule of the corresponding ester and one molecule of the carboxylic acid.

-

Aminolysis: Reaction with an amine will produce one molecule of the corresponding amide and one molecule of the carboxylic acid salt.[8]

The implication of this reactivity in the context of Granisetron synthesis is that the anhydride, if present, can also react with the amine coupling partner. This would consume the valuable amine starting material and lead to the formation of the desired Granisetron product along with a molecule of the parent carboxylic acid. While this may not introduce a new impurity, it affects the stoichiometry and efficiency of the reaction.

Analytical Characterization

The identification and quantification of this compound as an impurity require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose, often coupled with a UV detector. The development of a specific and sensitive HPLC method is crucial for the quality control of Granisetron.

Expected Spectroscopic Features:

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong carbonyl (C=O) stretching bands, typically observed in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. The presence of two bands is a hallmark of an anhydride functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons of the indazole ring system and a characteristic singlet for the N-methyl group. The chemical shifts of the aromatic protons would be similar to those of the parent carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon of the anhydride in the downfield region (typically 160-175 ppm).

-

-

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the anhydride (334.33 g/mol ). Fragmentation patterns would likely involve the cleavage of the anhydride bond.

Safety and Handling

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[10]

-

Moisture Sensitivity: Anhydrides are sensitive to moisture and will hydrolyze.[7] Store in a tightly sealed container in a dry, cool place.

-

In case of contact:

Conclusion

This compound is a molecule of significant interest not as a therapeutic agent itself, but as a critical process-related impurity in the synthesis of the antiemetic drug Granisetron. A thorough understanding of its formation from the parent carboxylic acid, its chemical reactivity, and its analytical characterization is essential for pharmaceutical scientists and researchers. By controlling the conditions of the Granisetron synthesis, particularly the activation of the carboxylic acid and the coupling step, the formation of this anhydride impurity can be minimized, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.

-

Exploring 1-Methylindazole-3-Carboxylic Acid: Properties, Applications, and Manufacturing. Available at: [Link]

- EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.

-

This compound | C18H14N4O3 - PubChem. Available at: [Link]

-

22.5: Acid Anhydride Chemistry - Chemistry LibreTexts. Available at: [Link]

-

SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid. Available at: [Link]

-

Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps. Available at: [Link]

-

Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed. Available at: [Link]

-

MSDS of 1H-indazole-3-carboxylic acid methyl ester. Available at: [Link]

-

Carboxylic Acid Derivatives - Anhydride Reactions - YouTube. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | C18H14N4O3 | CID 125374366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 5. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 6. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. capotchem.cn [capotchem.cn]

A Comprehensive Technical Guide to the Stability and Storage of 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity of this critical reagent.

Introduction: The Significance of this compound

This compound is a reactive intermediate pivotal in the synthesis of various pharmaceutical compounds. Its utility lies in the activated nature of the anhydride functional group, which facilitates the formation of amide and ester bonds. Given its role as a precursor, maintaining its chemical purity and stability is paramount to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient (API). This guide will delve into the intrinsic chemical liabilities of this molecule and provide a framework for its proper handling and storage.

Chemical Stability Profile

The stability of this compound is primarily dictated by the reactivity of the carboxylic acid anhydride functional group. The indazole ring itself is a relatively stable aromatic system, but the anhydride linkage is susceptible to degradation via several pathways.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant contributor to the degradation of this compound is its susceptibility to hydrolysis. Carboxylic acid anhydrides are highly reactive towards nucleophiles, with water being a common and potent reactant. The reaction with water leads to the cleavage of the anhydride bond, yielding two equivalents of the parent carboxylic acid, 1-Methyl-1H-indazole-3-carboxylic acid.

This degradation is often autocatalytic, as the carboxylic acid product can lower the pH and accelerate further hydrolysis. Therefore, exposure to even trace amounts of moisture, including atmospheric humidity, can significantly compromise the purity of the material over time. The rate of hydrolysis is influenced by temperature, with higher temperatures generally leading to faster degradation.

Mechanism of Hydrolysis: The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of a water molecule attacks one of the electrophilic carbonyl carbons of the anhydride. This is followed by the departure of a carboxylate leaving group, which then gets protonated to form the second molecule of the carboxylic acid.

Caption: Hydrolysis of the anhydride to its carboxylic acid.

Thermal Degradation

While less immediate than hydrolysis, thermal decomposition can occur at elevated temperatures. For instance, acetic anhydride undergoes thermal decomposition at temperatures between 197 and 370°C to yield ketene and acetic acid. Although specific data for this compound is not available, it is prudent to assume that prolonged exposure to high temperatures could lead to decomposition, potentially through decarboxylation or other fragmentation pathways of the indazole ring.

Photostability

The indazole ring system can absorb UV radiation, which may lead to photochemical reactions. While the 1H-indazole tautomer is generally stable, prolonged exposure to high-intensity light, particularly UV light, could potentially lead to degradation. Photostability is a critical parameter to assess for any pharmaceutical intermediate.

Incompatibilities

Due to its reactive nature, this compound is incompatible with a range of substances:

-

Water and Alcohols: Leads to hydrolysis and alcoholysis, respectively.

-

Bases (e.g., amines, hydroxides): Reacts readily in nucleophilic acyl substitution reactions.

-

Strong Oxidizing Agents: The indazole ring and methyl group may be susceptible to oxidation.

-

Reactive Metals: Should be segregated from reactive metals.

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, strict adherence to proper storage and handling procedures is essential.

Storage Conditions

The primary goal of storage is to protect the compound from atmospheric moisture and elevated temperatures.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Minimizes the rate of potential degradation pathways, including hydrolysis and thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Use a tightly sealed, amber glass container. | Protects from moisture and light. |

| Location | Store in a dry, well-ventilated area away from incompatible materials. | Prevents accidental contact with substances that could cause a hazardous reaction. |

Handling Procedures

When handling this compound, the following precautions should be taken:

-

Inert Atmosphere: Whenever possible, handle the material inside a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Dry Equipment: Ensure all glassware and utensils are scrupulously dried before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid Inhalation: Handle in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.

Experimental Workflow: Forced Degradation Studies

To comprehensively understand the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is indispensable. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Caption: Workflow for a forced degradation study.

Protocol for Forced Degradation

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Appropriate buffers (e.g., phosphate buffer)

-

Calibrated HPLC with a UV detector, preferably a photodiode array (PDA) detector

-

LC-MS system for peak identification

-

NMR spectrometer for structural confirmation

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a dry, aprotic solvent like acetonitrile at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.

-

Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of water. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven for a specified time. Dissolve the stressed solid in the solvent for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase is a good starting point.

-

Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the main peak.

-

The HPLC method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

-

-

Peak Characterization:

-

Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to propose their structures.

-

If necessary, isolate the major degradation products using preparative HPLC for full structural elucidation by NMR.

-

Conclusion

The stability of this compound is a critical factor in its successful application in pharmaceutical synthesis. Its primary liability is its susceptibility to hydrolysis, which necessitates stringent control over its storage and handling to prevent exposure to moisture. By implementing the recommended storage conditions, handling procedures, and by performing comprehensive stability assessments through forced degradation studies, researchers can ensure the quality and reliability of this important synthetic intermediate. This proactive approach to stability management is a cornerstone of robust and reproducible drug development.

References

-

LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts. [Link]

- ROTH, C.

A Technical Guide to the Identification and Control of 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride in Granisetron

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Serotonin Antagonists

Granisetron, a highly selective 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. In the landscape of pharmaceutical development, the identification and control of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug product quality.[3][4] Impurities, even in minute quantities, can potentially alter the safety, efficacy, and stability of the active pharmaceutical ingredient (API).[3][4] This guide provides a comprehensive technical overview of a specific process-related impurity in Granisetron synthesis: 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride .

This document will delve into the origins of this impurity, its chemical characteristics, and robust analytical methodologies for its detection and quantification. Furthermore, it will situate the control of this impurity within the global regulatory framework established by the International Council for Harmonisation (ICH), offering a holistic perspective for drug development professionals.

The Genesis of an Impurity: Unraveling the Formation of this compound

The synthesis of Granisetron is a multi-step process that critically involves the coupling of 1-Methyl-1H-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[5][6] The formation of this compound is intimately linked to the activation of the carboxylic acid moiety, a necessary step to facilitate the subsequent amide bond formation.

Proposed Mechanism of Formation

The conversion of a carboxylic acid to an amide typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. This is often achieved by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride or a mixed anhydride. In this activated state, a side reaction can occur where two molecules of the activated 1-Methyl-1H-indazole-3-carboxylic acid react with each other, leading to the formation of the corresponding anhydride.

Diagram: Proposed Formation of this compound

Caption: Proposed pathway for the formation of the anhydride impurity during Granisetron synthesis.

This side reaction is a classic example of a process-related impurity, which, if not controlled, can be carried through to the final drug substance.[7] The presence of excess activating agent or suboptimal reaction conditions (e.g., temperature, reaction time) can favor the formation of the anhydride.

Analytical Strategies for Detection and Quantification

A robust, stability-indicating analytical method is paramount for the detection and quantification of this compound in both the drug substance and the final drug product. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and effective technique for this purpose. For structural confirmation and enhanced sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[8][9][10][11]

Recommended HPLC-UV Method

The following is a recommended starting point for an HPLC-UV method for the analysis of Granisetron and its related impurities, including the target anhydride. Method optimization and validation are essential for implementation in a regulated environment.

| Parameter | Recommendation |

| Column | XBridge Phenyl (150 mm x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 10mM Ammonium acetate in water (pH 8.5) |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 31 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 305 nm |

| Injection Volume | 10 µL |

This method is adapted from established principles for Granisetron impurity analysis and should be validated according to ICH Q2(R1) guidelines.[12]

Method Validation and Self-Validating Systems

A trustworthy analytical protocol must be a self-validating system. This is achieved through rigorous validation as per ICH Q2(R1) guidelines, encompassing:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities, degradation products, and matrix components. This is demonstrated through peak purity analysis and forced degradation studies.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

-

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the impurity.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[2][13]

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Diagram: Analytical Workflow for Impurity Profiling

Sources

- 1. Development and Validation of RP-HPLC Method for Simultaneous Determination of Granisetron and Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]

- 4. veeprho.com [veeprho.com]

- 5. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 6. CN110804051A - Preparation method of granisetron intermediate - Google Patents [patents.google.com]

- 7. qualitymatters.usp.org [qualitymatters.usp.org]

- 8. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pjps.pk [pjps.pk]

- 10. medkoo.com [medkoo.com]

- 11. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsr.com [ijpsr.com]

- 13. jmpas.com [jmpas.com]

Methodological & Application

Application Notes and Protocols for Amide Synthesis via 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: A Modern Perspective on Amide Bond Formation

The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The synthesis of indazole-3-carboxamides, in particular, is of significant interest. While a multitude of coupling reagents exist for amide bond formation, the direct use of pre-formed, isolated 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride is not a prevalent strategy in the literature. This is likely due to the high reactivity and potential stability issues of the anhydride. Instead, a more practical and efficient approach involves the in situ generation of this symmetric anhydride from the corresponding carboxylic acid.

This guide provides a comprehensive overview and detailed protocols for the synthesis of amides using the in situ generated anhydride of 1-Methyl-1H-indazole-3-carboxylic acid. We will delve into the underlying chemical principles, provide a step-by-step methodology, and offer a comparative analysis against other common coupling techniques, thereby equipping the modern researcher with the knowledge to make informed decisions in their synthetic endeavors.

The Strategic Importance of 1-Methyl-1H-indazole-3-carboxylic Acid

1-Methyl-1H-indazole-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably Granisetron, a 5-HT3 receptor antagonist used as an antiemetic.[2] The ability to efficiently couple this carboxylic acid with a diverse range of amines is therefore of paramount importance in drug discovery and development.

The Anhydride Route to Amide Bond Formation: Mechanism and Rationale

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. One effective method of activation is the conversion of the carboxylic acid into a symmetric anhydride. This anhydride is a highly reactive acylating agent that readily reacts with amines to form the desired amide.

The reaction proceeds in two main stages:

-

Anhydride Formation: Two molecules of the carboxylic acid are dehydrated to form the symmetric anhydride. This is typically achieved using a dehydrating agent such as a carbodiimide, for example, N,N'-dicyclohexylcarbodiimide (DCC).

-

Aminolysis: The amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of the carboxylate as a leaving group and forming the stable amide bond.

A significant advantage of using a symmetric anhydride is that it avoids the regioselectivity issues that can arise with mixed anhydrides.[3] However, a notable drawback is that one equivalent of the carboxylic acid is consumed to form the leaving group.[4]

Visualizing the Mechanism

Figure 1. General workflow for amide synthesis via in situ generated symmetric anhydride.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the starting material, 1-Methyl-1H-indazole-3-carboxylic acid, and its subsequent one-pot conversion to an amide via the in situ generated anhydride.

Synthesis of 1-Methyl-1H-indazole-3-carboxylic Acid

The synthesis of 1-Methyl-1H-indazole-3-carboxylic acid can be achieved through the methylation of indazole-3-carboxylic acid.

Materials:

-

Indazole-3-carboxylic acid

-

Anhydrous methanol

-

Sodium metal

-

Methyl iodide

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. Carefully add sodium metal in small portions with stirring. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken. Continue stirring until all the sodium has dissolved to form a solution of sodium methoxide.

-

Addition of Indazole-3-carboxylic Acid: To the sodium methoxide solution, add indazole-3-carboxylic acid portion-wise with stirring. Stir the resulting suspension at room temperature for 30 minutes.

-

Methylation: Cool the mixture in an ice bath and add methyl iodide dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. To the residue, add water and wash with ethyl acetate to remove any non-polar impurities. Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 3-4, which will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Methyl-1H-indazole-3-carboxylic acid. The purity can be checked by NMR and LC-MS.

One-Pot Amide Synthesis via In Situ Anhydride Formation

This protocol describes the DCC-mediated in situ formation of the anhydride followed by reaction with an amine.

Materials:

-

1-Methyl-1H-indazole-3-carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

The desired amine (primary or secondary)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-Methyl-1H-indazole-3-carboxylic acid (2.0 equivalents) in anhydrous DCM or THF. If the amine to be used is a salt (e.g., a hydrochloride salt), add one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture at this stage.

-

Anhydride Formation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add the DCC solution dropwise to the carboxylic acid solution over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5] Allow the mixture to stir at 0 °C for 1-2 hours to ensure complete formation of the anhydride.

-

Amine Addition: To the reaction mixture containing the in situ generated anhydride, add a solution of the amine (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C. For less reactive amines, a catalytic amount of DMAP can be added at this point to accelerate the reaction.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.[6] Wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.

-

Wash the organic solution sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

-

-

Final Purification: The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Visualizing the Experimental Workflow

Figure 2. Step-by-step workflow for the one-pot amide synthesis.

Comparative Analysis and Field-Proven Insights

As a Senior Application Scientist, it is crucial to not only provide a protocol but also to contextualize its utility. The choice of a coupling method is often a balance of efficiency, cost, substrate scope, and ease of purification.

| Parameter | In Situ Anhydride (DCC) | HATU/HOBt | Acid Chloride |

| Reactivity | High | Very High | Very High |

| Cost | Relatively low cost of DCC.[5] | Higher cost | Low cost of chlorinating agents (e.g., SOCl₂). |

| Byproducts | DCU (can be difficult to remove if not fully precipitated).[2] | Tetramethylurea (water-soluble, easy to remove). | HCl (must be neutralized). |

| Side Reactions | Potential for N-acylurea formation. Racemization is a concern with chiral carboxylic acids. | Generally low racemization. | Racemization can be an issue. Requires handling of corrosive and moisture-sensitive reagents. |

| Substrate Scope | Broad, but may be less effective for sterically hindered amines. | Very broad, effective for hindered substrates. | Broad, but may not be compatible with acid-sensitive functional groups. |

| Ease of Use | One-pot procedure is convenient, but DCU filtration can be cumbersome on a large scale.[6] | Simple one-pot procedure with easy work-up. | Requires a two-step process (formation and then reaction of the acid chloride). |

Expert Insights:

-

When to Choose the In Situ Anhydride Method: This method is an excellent choice for routine amide synthesis when cost is a consideration and the amine is not exceptionally sterically hindered. The one-pot nature of the reaction is also advantageous. It is particularly well-suited for laboratory-scale synthesis where the filtration of DCU is manageable.

-

Challenges and Troubleshooting: The primary challenge with the DCC-mediated anhydride formation is the removal of the DCU byproduct.[2] Ensuring the reaction is sufficiently concentrated can promote precipitation. If DCU remains in the crude product, it can often be removed by trituration with a solvent in which the desired amide is soluble but DCU is not.

-

Alternative Carbodiimides: For easier byproduct removal, a water-soluble carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used. The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous work-up.[2]

-

For Precious or Hindered Amines: When working with valuable or sterically demanding amines, a more potent coupling reagent like HATU is often preferred to ensure high conversion and minimize material loss.

Conclusion

The in situ generation of this compound offers a reliable and cost-effective method for the synthesis of a wide range of indazole-3-carboxamides. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can leverage this strategy to efficiently access these medicinally important compounds. The provided protocols and comparative analysis serve as a practical guide for scientists in the pharmaceutical and chemical research sectors, enabling them to select and implement the most appropriate synthetic strategy for their specific needs.

References

- Hughes, D. L. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Sustainable Chemistry & Engineering, 1(5), 506-511.

- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Boc Sciences. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. Boc Sciences Tech Center.

- National Center for Biotechnology Information. (n.d.). This compound.

- US Patent No. US20040248960A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

- Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge.

- Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. IAJPR, 10(01), 454-460.

- Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides.

- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

- European Patent No. EP1484321A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

- TCI Chemicals. (n.d.).

- Chemistry LibreTexts. (2023).

- Chad's Prep. (2021). 20.7 Synthesis and Reactions of Acid Anhydrides [Video]. YouTube.

- ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. (C) Synthesis of N-phenylindazole diarylureas 8a–k.

- Organic Chemistry Portal. (n.d.).

- Aapptec. (n.d.). Coupling Reagents.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Ye, Z., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(4), 3845-3852.

- BenchChem. (2025). Application Notes and Protocols for Amide Synthesis using Dicyclohexylcarbodiimide (DCC) with in situ Dicyclohexylurea (DCU)

- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. iajpr.com [iajpr.com]

- 5. file.globalso.com [file.globalso.com]

- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Role of 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride in the Synthesis of Granisetron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granisetron, a potent and selective 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy and radiation.[1] Its synthesis is a topic of significant interest in pharmaceutical chemistry, focusing on efficiency, purity, and yield. A key step in its synthesis is the formation of an amide bond between the core heterocyclic moiety, 1-methyl-1H-indazole-3-carboxylic acid, and the side-chain amine, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[2] This document provides a detailed examination of the use of 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride as a reactive intermediate to facilitate this crucial acylation step. We will explore the mechanistic rationale, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful synthesis.

Introduction: The Synthetic Challenge

The chemical structure of Granisetron is defined by the amide linkage between a methylated indazole ring and a bicyclic amine. The direct condensation of the parent carboxylic acid (1-Methyl-1H-indazole-3-carboxylic Acid) with the amine is thermodynamically unfavorable and requires activation of the carboxyl group. Common strategies involve converting the carboxylic acid into a more reactive species, such as an acid chloride or, as we discuss here, an anhydride.

Why Use an Anhydride?

The use of this compound offers a compelling alternative to acid chlorides.

-

Milder Conditions: Anhydrides are generally less reactive than acid chlorides, which can reduce the formation of side products and allow for greater functional group tolerance.

-

Avoidance of Halogenated Reagents: The synthesis of acid chlorides often employs reagents like thionyl chloride or oxalyl chloride, which are corrosive and produce hazardous byproducts (HCl, SO2, CO, CO2). Anhydride formation can proceed via different pathways, including in situ formation using carbodiimides or other coupling agents, which can be a greener approach.

-

Improved Handling: While still reactive, solid anhydrides can be easier to handle on an industrial scale compared to fuming, moisture-sensitive acid chlorides.

The anhydride itself is a symmetrical molecule formed from two equivalents of the parent carboxylic acid.[3] In the coupling reaction, one half acylates the amine to form Granisetron, while the other half departs as the carboxylate anion, which is subsequently protonated to regenerate one equivalent of the starting carboxylic acid.

Reaction Mechanism and Pathway

The synthesis of Granisetron via the anhydride intermediate can be dissected into two primary stages:

-

Formation of the Activated Intermediate: Synthesis of 1-Methyl-1H-indazole-3-carboxylic Acid followed by its conversion to the corresponding anhydride.

-

Amide Bond Formation: Nucleophilic acyl substitution, where the amine attacks the anhydride to form the final product.

Diagram: Granisetron Synthesis Pathway

Caption: Overall synthetic route to Granisetron.

Experimental Protocols

This section provides a detailed, step-by-step methodology. All operations should be conducted in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE).

Part A: Synthesis of 1-Methyl-1H-indazole-3-carboxylic Acid (MICA)

This procedure is adapted from established methylation protocols.[4]

-

Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add Indazole-3-carboxylic acid (ICA) (16.2 g, 0.1 mol) and a suitable polar solvent such as methanol (200 mL).

-

Base Addition: Dissolve an alkaline earth metal oxide or alkoxide, such as calcium oxide (6.2 g, 0.11 mol), in the suspension. The use of an alkaline earth metal base is advantageous as it avoids the hazardous evolution of hydrogen gas associated with alkali metals like sodium.[4]

-

Methylation: Cool the mixture to 10-15°C in an ice bath. Add a methylating agent, such as dimethyl sulfate (13.9 g, 0.11 mol), dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 20°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the mixture to pH 2-3 with dilute hydrochloric acid. The product, 1-Methyl-1H-indazole-3-carboxylic acid, will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum at 60°C to yield the pure product.

Part B: Synthesis of Granisetron via the Anhydride Intermediate

This protocol describes the in situ formation of the anhydride followed by immediate reaction with the amine.

-

Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend the 1-Methyl-1H-indazole-3-carboxylic acid (MICA) (8.8 g, 0.05 mol) in 100 mL of a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Anhydride Formation: Cool the suspension to 0°C. Add a solution of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (5.7 g, 0.0275 mol), in 20 mL of DCM dropwise. Rationale: DCC is a dehydrating agent that will facilitate the formation of the symmetric anhydride from two molecules of the carboxylic acid. Using 0.55 equivalents of DCC will theoretically convert the acid to the anhydride.

-

Activation Stir: Stir the mixture at 0°C for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.

-

Amine Addition: In a separate flask, dissolve endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (4.2 g, 0.025 mol) and a non-nucleophilic base such as triethylamine (3.5 mL, 0.025 mol) in 30 mL of dry DCM.[5] Add this solution to the reaction mixture containing the anhydride. Rationale: The amine is the nucleophile. Triethylamine is added to neutralize the carboxylic acid byproduct formed during the acylation, driving the reaction to completion.

-